BenchChemオンラインストアへようこそ!

N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide

Sulfamide Hydrogen bond donor Zinc-binding group

N-(2-Fluorobenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-24-0) is an asymmetric N,N'-disubstituted acyclic sulfamide with the molecular formula C15H17FN2O2S and a molecular weight of 308.4 g/mol. It belongs to the sulfamide class (R-NH-SO2-NH-R'), which is structurally and pharmacologically distinct from the more common sulfonamide class (R-SO2-NH-R') by virtue of possessing an additional nitrogen atom within the core, conferring two hydrogen bond donor sites versus one in sulfonamides.

Molecular Formula C15H17FN2O2S
Molecular Weight 308.37
CAS No. 337924-24-0
Cat. No. B2938130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide
CAS337924-24-0
Molecular FormulaC15H17FN2O2S
Molecular Weight308.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2F
InChIInChI=1S/C15H17FN2O2S/c1-12-6-8-13(9-7-12)10-17-21(19,20)18-11-14-4-2-3-5-15(14)16/h2-9,17-18H,10-11H2,1H3
InChIKeyNELHUZGQELEXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorobenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-24-0): Structural Identity and Compound Class Position


N-(2-Fluorobenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-24-0) is an asymmetric N,N'-disubstituted acyclic sulfamide with the molecular formula C15H17FN2O2S and a molecular weight of 308.4 g/mol . It belongs to the sulfamide class (R-NH-SO2-NH-R'), which is structurally and pharmacologically distinct from the more common sulfonamide class (R-SO2-NH-R') by virtue of possessing an additional nitrogen atom within the core, conferring two hydrogen bond donor sites versus one in sulfonamides [1]. The compound features a 2-fluorobenzyl substituent on one sulfamide nitrogen and a 4-methylbenzyl substituent on the other, creating an asymmetric architecture with computed physicochemical properties including a LogP of 2.93, density of 1.3±0.1 g/cm³, and a boiling point of 464.4±55.0 °C . It is catalogued as a tangible screening compound (Otava Ltd., PubChem CID 1475426, ZINC01387513) and is commercially supplied at ≥95% purity for research use [2].

Why N-(2-Fluorobenzyl)-N'-(4-methylbenzyl)sulfamide Cannot Be Replaced by Generic In-Class Analogs


Sulfamide derivatives are not interchangeable commodities because the biological activity, target engagement, and physicochemical behavior of each congener are exquisitely sensitive to the identity and position of substituents on both nitrogen atoms of the -NH-SO2-NH- core [1]. The 2-fluorobenzyl group contributes a specific ortho-fluoro electronic effect that influences conformational preference and may enhance metabolic stability relative to non-fluorinated or para-fluorinated analogs, while the 4-methylbenzyl group provides a defined lipophilic increment (ΔLogP contribution) and steric profile distinct from the methoxy, unsubstituted benzyl, or heterocyclic variants available in the same Otava sulfamide series [2]. Replacing this compound with N-benzyl-N'-(2-fluorobenzyl)sulfamide (CAS 337924-18-2, des-methyl), N-(2-fluorobenzyl)-N'-(4-methoxybenzyl)sulfamide (CAS 337924-22-8), or N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide (CAS 337924-48-8) would alter hydrogen bond potential, lipophilicity, and molecular recognition properties—potentially invalidating structure-activity relationships established in screening campaigns. The following quantitative evidence dimensions detail the specific differentiators that inform procurement decisions.

Quantitative Differentiation Evidence: N-(2-Fluorobenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-24-0) Versus Closest Analogs


Hydrogen Bond Donor Capacity: Sulfamide Core (2 HBD) Versus Sulfonamide Core (1 HBD)

The sulfamide core (-NH-SO2-NH-) of the target compound provides two hydrogen bond donor (HBD) sites, compared to only one HBD in the analogous sulfonamide core (-SO2-NH-). This difference is structurally embedded: PubChem-computed HBD count for the target compound is 2, versus 1 for the corresponding sulfonamide isostere 2-fluoro-N-(4-methylbenzyl)benzenesulfonamide [1]. In zinc metalloenzyme systems such as carbonic anhydrases, the additional NH moiety of sulfamides can participate in an extended hydrogen-bonding network with the Thr199-Glu106 gatekeeper dyad, contributing to altered isoform selectivity profiles compared to monosubstituted sulfonamides [2].

Sulfamide Hydrogen bond donor Zinc-binding group Carbonic anhydrase Structure-based drug design

Lipophilicity Differentiation: LogP Comparison Among Otava Sulfamide Series Analogs

The target compound exhibits a computed LogP (XLogP3-AA) of 2.5 and a measured/estimated LogP of 2.93 (ChemSrc), positioning it within the optimal CNS drug-likeness window (LogP 2–4) . In comparison, the des-methyl analog N-benzyl-N'-(2-fluorobenzyl)sulfamide (CAS 337924-18-2, MW 294.35) has a lower predicted LogP due to the absence of the 4-methyl group, while the 4-methoxy analog (CAS 337924-22-8, MW 324.37) has a higher LogP due to the more polar methoxy substituent, and the 2-thienylmethyl analog (CAS 337924-48-8, MW 300.37) shifts lipophilicity in a different direction owing to the heterocyclic sulfur atom . The 4-methyl substituent provides a predictable ΔLogP increment of approximately +0.5 relative to the unsubstituted benzyl analog, a value consistent with the Hansch π constant for methyl (0.56) [1].

Lipophilicity LogP CNS drug-likeness Physicochemical property Sulfamide series

Molecular Weight and Rotatable Bond Differentiation Within the Otava Sulfamide Series

The target compound has a molecular weight of 308.4 g/mol and 6 rotatable bonds (PubChem computed), placing it within lead-like chemical space (MW < 350) and compliant with all four Lipinski Rule of Five criteria (MW < 500, LogP < 5, HBD ≤ 3, HBA ≤ 5) [1]. By contrast, the 4-methoxy analog (CAS 337924-22-8) has a higher MW of 324.37 and an additional oxygen atom (HBA count = 6), exceeding the standard HBA threshold of 5 and thus representing a different risk profile for membrane permeation . The 2-thienylmethyl analog (CAS 337924-48-8) has a lower MW of 300.37 but introduces a metabolically labile thiophene ring, whereas the 4-methylphenyl ring in the target compound is comparatively metabolically robust [2].

Molecular weight Rotatable bonds Drug-likeness Lead-likeness Fragment-based screening

2-Fluorobenzyl Substituent: Ortho-Fluoro Electronic Effects and Potential Metabolic Shielding

The 2-fluorobenzyl substituent in the target compound positions a fluorine atom ortho to the benzylic methylene, a structural motif that can impact both conformation (through an F···H–C electrostatic interaction) and metabolic stability (by blocking CYP450-mediated aromatic oxidation at the 2-position) [1]. The des-methyl comparator N-benzyl-N'-(2-fluorobenzyl)sulfamide (CAS 337924-18-2) retains this 2-fluorobenzyl feature but lacks the 4-methyl group on the opposite benzyl ring, making it less lipophilic, while the symmetric N,N'-bis(2-fluorobenzyl)sulfamide has 2-fluorobenzyl groups on both nitrogens, doubling the fluorine count and creating a symmetric architecture that may crystallize differently and exhibit different solubility . The distinct advantage of the asymmetric 2-fluorobenzyl / 4-methylbenzyl pairing is that it provides both the ortho-fluoro benefit and the lipophilicity-tuning 4-methyl group in a single, non-symmetric scaffold.

Ortho-fluoro effect Metabolic stability Aromatic oxidation CYP450 Fluorine substitution

Predicted Boiling Point and Thermal Stability as Indicators of Compound Handleability

The target compound has a predicted boiling point of 464.4±55.0 °C at 760 mmHg and a flash point of 234.7±31.5 °C . This boiling point is intermediate within the Otava sulfamide series: the des-methyl analog (CAS 337924-18-2) has a lower boiling point of 452.3±55.0 °C due to its smaller molecular surface area, while the 4-methoxy analog (CAS 337924-22-8) has a higher boiling point of 486.1±55.0 °C reflecting stronger intermolecular interactions from the additional oxygen . All compounds in this series are non-volatile solids or high-boiling liquids at ambient temperature, consistent with storage recommendations of 'cool, dry place' (AKSci) . The target compound's boiling point and flash point indicate it poses no unusual volatility or flammability hazard in typical laboratory handling.

Boiling point Thermal stability Compound storage Volatility Physicochemical property

Commercially Defined Purity Benchmark: ≥95% Specification and Single-Source Availability

The target compound is supplied with a minimum purity specification of 95% (AKSci catalog 0813CF), consistent with industry standards for tangible screening compounds from the Otava collection . This purity level is comparable to the same supplier's offerings for related sulfamides in the series: N-benzyl-N'-(2-fluorobenzyl)sulfamide (CAS 337924-18-2, AKSci 0808CF, 95%) and N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide (CAS 337924-48-8, AKSci 0825CF, 95%) . The compound is not listed by major global distributors (Sigma-Aldrich, Thermo Fisher) as of the search date, meaning it is primarily accessible through specialty screening compound suppliers, which may affect lead time and minimum order quantities compared to catalog-standard analogs available from multiple vendors [1].

Purity specification Screening compound Quality control Procurement Tangible compound library

Evidence-Based Research and Procurement Application Scenarios for N-(2-Fluorobenzyl)-N'-(4-methylbenzyl)sulfamide (CAS 337924-24-0)


Metalloenzyme Inhibitor Screening: Carbonic Anhydrase Isoform Selectivity Profiling

The sulfamide core of CAS 337924-24-0 provides two hydrogen bond donors and functions as a validated zinc-binding group (ZBG), making this compound suitable for primary screening against carbonic anhydrase isoforms (hCA I, II, VII, IX, XII, XIV) and other zinc-dependent metalloenzymes (MMPs, HDACs) [1]. Its asymmetric N,N'-disubstitution pattern and LogP of 2.93 position it for CNS-relevant CA isoform profiling (e.g., hCA VII, hCA XIV), where N,N'-disubstituted sulfamides have demonstrated low micromolar Ki values and moderate isoform selectivity [2]. The 2-fluorobenzyl group may contribute additional binding interactions within the hydrophobic pocket adjacent to the catalytic zinc, as observed in crystallographic studies of related sulfamide–CA II complexes [3].

Fragment-Based Drug Discovery (FBDD) and Lead Generation: A Rule-of-Five Compliant Sulfamide Scaffold

With a molecular weight of 308.4 g/mol (below the 350 Da lead-likeness threshold), full Lipinski Rule of Five compliance, 6 rotatable bonds, and 2 HBD / 5 HBA, this compound is an appropriately sized starting point for fragment elaboration or direct lead optimization [1]. Unlike the 4-methoxy analog (CAS 337924-22-8), which violates the HBA count criterion (HBA = 6), the target compound maintains ideal drug-likeness parameters, providing greater headroom for property-preserving chemical modifications during hit-to-lead expansion [2]. Its asymmetric architecture also supports vector-based fragment growth strategies where each benzyl substituent can be independently elaborated.

High-Throughput Screening (HTS) Library Procurement: CNS-Focused Chemical Diversity Set

The compound's computed LogP of 2.93 and molecular weight of 308.4 place it within the empirically defined CNS multiparameter optimization (CNS MPO) favorable space (LogP 2–4, MW < 400), making it a relevant addition to CNS-focused screening libraries [1]. Its physicochemical profile is differentiated from the des-methyl analog (lower LogP, less CNS-favorable) and the 2-thienylmethyl analog (thiophene-mediated metabolic liability risk), establishing a procurement rationale for including this specific congener rather than a close analog when assembling a property-diverse sulfamide screening subset [2].

Structure-Activity Relationship (SAR) Probe: Ortho-Fluoro and Para-Methyl Pharmacophore Mapping

The 2-fluorobenzyl / 4-methylbenzyl substitution pattern makes this compound a specific SAR probe for mapping fluorophenyl and tolyl binding pockets. The ortho-fluoro substituent serves a dual role: it can act as a weak hydrogen bond acceptor and may shield the adjacent benzylic position from CYP450-mediated metabolism [1]. When used alongside its closest analogs (CAS 337924-18-2, 337924-22-8, 337924-48-8), a complete substituent scan can be performed to deconvolute the contributions of the 4-methyl, 4-methoxy, and thienyl groups to target affinity, selectivity, and pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-fluorobenzyl)-N'-(4-methylbenzyl)sulfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.